![molecular formula C19H16N4O2S2 B2697551 4-(1H-吡唑-1-基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)苯磺酰胺 CAS No. 2034253-34-2](/img/structure/B2697551.png)
4-(1H-吡唑-1-基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole is a five-membered aromatic heterocyclic compound. It is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 . Thiophene is a five-membered ring compound consisting of four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic compound that contains these structures.
Synthesis Analysis
The synthesis of pyrazole derivatives has seen significant advancements, with new or advanced catalysts and other ‘environment-friendly’ procedures being developed. These include heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
As mentioned earlier, pyrazole is a five-membered aromatic heterocyclic compound with two nitrogen atoms. One is a pyrrole type at position-1, and the other is a pyridine type at position-2 . The exact molecular structure of the compound you mentioned would require more specific information or computational chemistry analysis.科学研究应用
抗肿瘤应用
苯磺酰胺衍生物化合物已证明具有良好的抗肿瘤活性。例如,对新型乙酰胺、吡咯、吡咯并嘧啶、硫氰酸盐、腙、吡唑、异硫氰酸酯和噻吩衍生物的研究表明,这些衍生物含有生物活性吡唑部分,具有显着的抗肿瘤活性,一些化合物在控制肿瘤生长方面比参考药物多柔比星更有效 (Alqasoumi 等人,2009)。
抗炎和抗癌潜力
作为可能的抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂合成的塞来昔布衍生物突显了苯磺酰胺化合物的多方面治疗潜力。这些衍生物已显示出抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑造成组织损伤,表明它们的安全性和有效性。此外,某些衍生物显示出对 HCV NS5B RdRp 活性的适度抑制,表明它们作为治疗剂的潜力 (Küçükgüzel 等人,2013)。
抗疟疾活性
吡唑并吡啶-磺酰胺衍生物的设计和合成揭示了它们对引起疟疾的恶性疟原虫的活性。这些化合物对氯喹抗性克隆 W2 表现出体外活性,表明它们作为解决耐药性问题的新的抗疟疾剂的潜力 (Silva 等人,2016)。
抗菌和抗真菌特性
对带有苯磺酰胺和三氟甲基部分的新型吡唑并[3,4-b]吡啶的研究表明它们具有有效的抗菌和抗真菌活性。这些化合物已针对病原菌株和真菌酵母进行了评估,展示了它们在对抗微生物感染方面的潜力 (Chandak 等人,2013)。
作用机制
未来方向
属性
IUPAC Name |
4-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-6-4-17(5-7-18)23-9-2-8-21-23)22-13-15-11-16(14-20-12-15)19-3-1-10-26-19/h1-12,14,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPCXFEKQVBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。